Ginsenoside rb1

説明

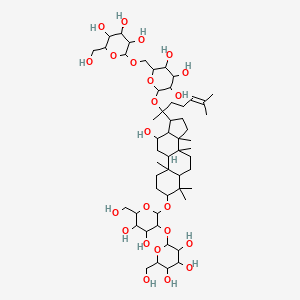

The compound “Ginsenoside rb1” is a highly complex organic molecule. It features multiple hydroxyl groups, cyclic structures, and a variety of functional groups, making it a molecule of significant interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, oxidizing agents like PCC (pyridinium chlorochromate), and reducing agents like LiAlH4 (lithium aluminium hydride).

Industrial Production Methods

Industrial production of such a compound would require large-scale synthesis techniques, often involving automated synthesis machines and continuous flow reactors to ensure high yield and purity. The process would also need to be optimized for cost-effectiveness and environmental sustainability.

化学反応の分析

Thermal Degradation and Epimerization

Heating Rb1 at 120°C induces structural changes through glucosyl elimination and C-20 epimerization:

-

Mechanism : SN1 reaction mediates glucosyl elimination, while Maillard reaction products (MRPs) form from separated glucosyl moieties and glycine.

-

Impact : Increased hydroxyl radical scavenging activity due to Rg3 and MRPs .

Fungal Transformation by Irpex lacteus

-

Primary Pathway :

Rb1 → Ginsenoside Rd → Hydroxylated derivatives (C-22/C-23) → Cyclized products . -

Key Products :

-

Stereoselectivity : No stereochemical preference observed for hydroxylation or cyclization .

Bacterial Deglycosylation by Cellulosimicrobium sp. TH-20

-

Pathways :

-

Enzymes : β-Glucosidases selectively cleave outer glucose units at C-3 or C-20 positions .

Leuconostoc mesenteroides DC102 Enzymatic Hydrolysis

-

Sequential Degradation :

Rb1 → GypXVII/Rd → F2 → Compound K . -

Yield : 99% conversion to Compound K after 72 hours at pH 6.0–8.0 and 30°C .

Chemical Catalysis with Ethanol

Using the heterogeneous catalyst 12-HPW@MeSi in aqueous ethanol:

-

Reactions :

Reaction Type Products Key Features Deglycosylation 20(S/R)-Rg3, Rk1, Rg5 Loss of C-20 glucose units Ethanol Addition 25-OC₂H₅-Rk1, 25-OC₂H₅-Rg5 Ethoxyl groups at C-20/C-25 positions Cycloaddition Diels-Alder adducts (e.g., Rg5-OEt) Stabilized via conjugated double bonds Epimerization 20(S)-Rg3 ↔ 20(R)-Rg3 Acid-catalyzed C-20 configuration flip -

Temperature Dependence : Higher temperatures (60°C) accelerate deglycosylation and ethanol addition .

Hydroxylation and Double Bond Modifications

-

Hydroxylation :

-

Double Bond Transfer :

Comparative Analysis of Transformation Efficiency

| Method | Time | Main Products | Yield (%) |

|---|---|---|---|

| Thermal Degradation | 2–4 hours | Rg3, Rk1 | ~40 |

| I. lacteus | 12 days | Rd, hydroxylated derivatives | ~60 |

| 12-HPW@MeSi Catalysis | 5 hours | 20(S)-Rg3, 25-OC₂H₅-Rk1 | ~85 |

| L. mesenteroides | 72 hours | Compound K | 99 |

Structural Determinants of Reactivity

-

C-20 Position : Higher reactivity due to quaternary carbon stability, facilitating deglycosylation and epimerization .

-

Olefin Chain : Susceptible to hydroxylation, cyclization, and ethanol addition, enabling diverse modifications .

This compound’s chemical versatility underscores its value in producing bioactive derivatives. Thermal, microbial, and catalytic methods each offer unique pathways to enhance its pharmacological profile, with microbial transformations providing stereochemical diversity and chemical catalysis enabling rapid, high-yield synthesis.

科学的研究の応用

Neurological Applications

Neuroprotection and Neurodegenerative Diseases

GsRb1 has been extensively studied for its neuroprotective effects against conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and cerebral ischemia. Research indicates that GsRb1 exhibits several beneficial properties:

- Antioxidant Effects : GsRb1 can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells. It has been shown to protect against oxidative damage induced by various stressors, including hypoxia and excitotoxicity .

- Anti-inflammatory Properties : GsRb1 inhibits pro-inflammatory cytokines, such as TNF-α and IL-6, and modulates inflammatory signaling pathways like NF-κB . This action is critical in mitigating inflammation-related neuronal damage.

- Cell Survival and Repair : Studies have demonstrated that GsRb1 promotes neuronal survival by inhibiting apoptosis through various pathways, including mitochondrial and endoplasmic reticulum stress .

Case Study: Alzheimer's Disease

A study highlighted that GsRb1 treatment could alleviate AD-related symptoms by regulating gene expression related to neuronal development and signaling pathways involved in neuroprotection .

Gastrointestinal Health

Anti-inflammatory Effects in Colitis

GsRb1 has shown promise in treating inflammatory bowel diseases (IBD) such as colitis. In animal models, GsRb1 administration significantly reduced colonic inflammation and improved clinical symptoms associated with IBD .

- Mechanism of Action : GsRb1 enhances O-GlcNAcylation levels, which are crucial for regulating inflammation and cell survival during inflammatory responses .

Metabolic Disorders

Impact on Glucose Metabolism

Research indicates that GsRb1 may improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes management .

- Mechanisms : It is believed that GsRb1 modulates glucose metabolism through its effects on liver and muscle tissues, enhancing the body's ability to manage blood sugar levels effectively .

Pharmacokinetics and Gut Microbiome Interaction

Recent studies have explored the pharmacokinetics of GsRb1 and its interaction with the gut microbiome. The administration of GsRb1 has been shown to significantly alter gut microbiota composition, which may influence its therapeutic efficacy .

| Parameter | Findings |

|---|---|

| T max | Decreased in certain groups |

| C max | Decreased in certain groups |

| AUC (0-t) | Significant changes observed |

作用機序

The mechanism of action for this compound would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.

生物活性

Ginsenoside Rb1, a principal active compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to elucidate the pharmacological effects and mechanisms of action associated with this compound.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and cardioprotective effects. Its mechanisms of action are mediated through various pathways involving cellular signaling and metabolic processes.

Neuroprotective Effects

Research indicates that this compound enhances neural plasticity and promotes the proliferation and differentiation of neural progenitor cells. A study by Cheng et al. (2024) demonstrated that Rb1 increases the expression of brain-derived neurotrophic factor (BDNF) and antioxidant enzymes, which are crucial for neuronal survival and function in models of neurodegenerative diseases such as Alzheimer's disease .

Case Study: Alzheimer's Disease Model

- Objective : To evaluate the neuroprotective effects of this compound in a gerbil model of global ischemia.

- Findings : this compound administration led to improved cognitive functions and increased synaptic formation. Enhanced levels of BDNF were observed post-treatment.

Cardiovascular Effects

This compound has been shown to exert cardioprotective effects by regulating ion channels involved in cardiac function. A study highlighted its role in inhibiting arrhythmias through modulation of sodium, potassium, and calcium channels .

Data Table: Pharmacokinetic Parameters

The pharmacokinetics of this compound were assessed in various studies, revealing important insights into its absorption and metabolism.

Effects on Gut Microbiome

Recent studies have identified the gut microbiome as a significant site for the metabolism of this compound. A study published in Scientific Reports found that administration of Rb1 altered gut microbial composition, particularly increasing the abundance of Bacteroides cellulosilyticus. This change correlated with enhanced metabolic clearance rates and systemic exposure to Rb1 .

Key Findings:

- Increased Bacteroides : Significant increase in Bacteroides cellulosilyticus after 30 days of Rb1 intervention.

- Metabolic Pathways : Alterations in KEGG pathways related to carbohydrate metabolism were noted, indicating a broad impact on metabolic functions within the gut .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, which are crucial for its therapeutic potential in various inflammatory conditions. Studies have shown that it can inhibit pro-inflammatory cytokines and modulate immune responses.

- Cytokine Regulation : this compound reduces levels of TNF-α and IL-6, thereby mitigating inflammation.

- Cell Signaling : It activates the NF-κB pathway, leading to decreased expression of inflammatory mediators.

特性

IUPAC Name |

2-[[6-[2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYPWOGIYAIIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1109.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rb1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41753-43-9 | |

| Record name | Ginsenoside rb1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ginsenoside Rb1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 198 °C | |

| Record name | Ginsenoside Rb1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。